Fraxetin (7,8-dihydroxy-6-methoxycoumarin) is a naturally occurring catechol-type coumarin widely utilized as a reference standard, a specialized iron-chelating agent, and a precursor for bioactive coumarin derivatives . Unlike simpler coumarins, fraxetin features a highly reactive 7,8-ortho-dihydroxyl (catechol) moiety combined with an electron-donating 6-methoxy group, which synergistically enhance its radical scavenging capacity and transition metal coordination . For industrial and laboratory procurement, its value proposition lies in its specific redox behavior, particularly its ability to reduce Fe(III) to Fe(II) at circumneutral pH, and its quantifiable antioxidant capacity . Because it is sparingly soluble in water—requiring organic solvents like DMSO or DMF for stock solutions—and exhibits pH-dependent oxidative stability, its integration into assays and formulations requires precise handling protocols.
Substituting fraxetin with closely related in-class coumarins like scopoletin (7-hydroxy-6-methoxycoumarin) or esculetin (6,7-dihydroxycoumarin) fundamentally alters assay kinetics and complexation behavior[1]. Scopoletin lacks the ortho-dihydroxyl catechol structure, rendering it significantly weaker in radical scavenging and virtually ineffective at stable iron chelation [1]. While esculetin possesses a catechol group, it lacks the 6-methoxy substituent, which changes its electron density and results in slower Fe(III) reduction rates compared to fraxetin [1]. Furthermore, scopoletin is highly fluorescent, which introduces severe optical interference in fluorometric assays, whereas fraxetin is practically non-fluorescent [2]. Consequently, utilizing a generic coumarin substitute in metal-mobilization models or redox-sensitive assays will lead to irreproducible reduction kinetics and compromised signal-to-noise ratios [REFS-1, REFS-2].
In comparative redox studies using the Ferrozine assay, fraxetin demonstrates significantly faster Fe(III) reduction rates than both esculetin and scopoletin at circumneutral pH levels [1]. The presence of the 6-methoxy group alongside the 7,8-catechol moiety optimizes the electron-donating capability of fraxetin, allowing it to efficiently mobilize iron from sparsely soluble Fe(III) (hydr)oxides[1].
| Evidence Dimension | Fe(III) reduction rate |
| Target Compound Data | Highest reduction rate of Fe(III) to Fe(II) among tested coumarins |
| Comparator Or Baseline | Esculetin and Scopoletin (slower reduction kinetics) |
| Quantified Difference | Fraxetin > Esculetin > Scopoletin in reduction efficiency at pH 6.0–7.0 |
| Conditions | Ferrozine assay, oxic conditions, circumneutral pH |
Essential for researchers designing agricultural micronutrient formulations or specialized Fe(III) reduction assays where rapid redox kinetics are required.
The antioxidant potency of fraxetin is heavily dependent on its 7,8-dihydroxy structure. In standardized ABTS radical scavenging assays, fraxetin neutralizes free radicals with an IC50 of 14.35 µM [1]. In direct contrast, scopoletin, which lacks the critical ortho-dihydroxyl configuration, requires a significantly higher concentration to achieve the same effect (IC50 = 18.75 µM) [1].
| Evidence Dimension | ABTS radical scavenging IC50 |
| Target Compound Data | 14.35 ± 0.06 µM |
| Comparator Or Baseline | Scopoletin (18.75 ± 0.26 µM) |
| Quantified Difference | Fraxetin is approximately 23% more potent in neutralizing ABTS radicals than Scopoletin |
| Conditions | ABTS assay, in vitro |
Validates the procurement of fraxetin over mono-hydroxy coumarins for use as a high-potency positive control in antioxidant screening panels.
A major limitation of utilizing coumarins in biological assays is their strong intrinsic fluorescence, which can mask target signals. However, fraxetin exhibits exceedingly low fluorescence compared to its precursor, scopoletin [1]. This drastic reduction in fluorescence emission allows fraxetin to be utilized in complex optical media without requiring extensive background subtraction [1].
| Evidence Dimension | Intrinsic fluorescence emission |
| Target Compound Data | Exceedingly low/non-fluorescent |
| Comparator Or Baseline | Scopoletin (highly fluorescent) |
| Quantified Difference | Near-complete suppression of fluorescence in fraxetin relative to scopoletin |
| Conditions | Biological media / root exudate analysis |
Prevents false positives and optical interference in high-throughput fluorometric screening and live-cell imaging applications.
Fraxetin is sparingly soluble in purely aqueous environments, which can lead to precipitation if handled incorrectly . Analytical datasheets indicate that fraxetin achieves a solubility of approximately 20 mg/mL in neat DMSO and 5 mg/mL in DMF . When diluted into aqueous buffers (e.g., a 1:10 DMSO:PBS solution at pH 7.2), its solubility drops sharply to 0.09 mg/mL .
| Evidence Dimension | Maximum solubility |
| Target Compound Data | ~20 mg/mL in DMSO |
| Comparator Or Baseline | Aqueous PBS buffer (0.09 mg/mL with 10% DMSO) |
| Quantified Difference | >200-fold higher solubility in neat organic solvent versus 10% aqueous DMSO |
| Conditions | Room temperature, inert gas purged |
Dictates strict laboratory handling protocols, requiring buyers to utilize DMSO or DMF for stock solutions to ensure reproducible dosing in downstream applications.
Due to its faster Fe(III) reduction kinetics and stable complexation at circumneutral pH compared to esculetin and scopoletin, fraxetin serves as a precise coumarin standard for modeling iron acquisition mechanisms in agricultural chemistry and plant physiology [1].
Fraxetin’s quantified ABTS IC50 of 14.35 µM makes it a highly effective catechol-type reference standard for evaluating the antioxidant capacity of novel synthetic compounds or natural extracts, specifically where mono-hydroxy coumarins like scopoletin provide insufficient baseline activity [2].
Because fraxetin possesses exceedingly low intrinsic fluorescence compared to scopoletin, it functions as a non-interfering bioactive additive, chelator, or structural scaffold in assays that rely on fluorescence readouts, avoiding the severe background interference typical of fluorescent coumarins [3].
Irritant